molecular formula C14H15N3O2 B11207478 1-(2-Methoxyphenyl)-3-(5-methylpyridin-2-yl)urea CAS No. 309944-05-6

1-(2-Methoxyphenyl)-3-(5-methylpyridin-2-yl)urea

Cat. No.: B11207478
CAS No.: 309944-05-6
M. Wt: 257.29 g/mol
InChI Key: BBJNHNUMDRBNBU-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-(5-methylpyridin-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a methoxyphenyl group and a methylpyridinyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3-(5-methylpyridin-2-yl)urea typically involves the reaction of 2-methoxyaniline with 5-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the amine to form the desired urea compound.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that enhance the reaction rate and selectivity can also be employed to increase efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-3-(5-methylpyridin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-(5-methylpyridin-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-(5-methylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-3-(5-methylpyridin-2-yl)urea can be compared with other urea derivatives, such as:

    1-(2-Hydroxyphenyl)-3-(5-methylpyridin-2-yl)urea: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(2-Methoxyphenyl)-3-(4-methylpyridin-2-yl)urea: Similar structure but with a different position of the methyl group on the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

309944-05-6

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

1-(2-methoxyphenyl)-3-(5-methylpyridin-2-yl)urea

InChI

InChI=1S/C14H15N3O2/c1-10-7-8-13(15-9-10)17-14(18)16-11-5-3-4-6-12(11)19-2/h3-9H,1-2H3,(H2,15,16,17,18)

InChI Key

BBJNHNUMDRBNBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)NC2=CC=CC=C2OC

solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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